molecular formula C10H10ClN3 B1482190 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-72-4

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482190
CAS No.: 2092712-72-4
M. Wt: 207.66 g/mol
InChI Key: AACTURXNCLAHJC-UHFFFAOYSA-N
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Description

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and an aldehyde.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling of the Rings: The imidazole and pyrazole rings are then coupled together through a series of reactions involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a wide range of substituted imidazo[1,2-b]pyrazole derivatives.

Mechanism of Action

The mechanism of action of 7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the combination of both imidazole and pyrazole rings in its structure, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings.

Properties

IUPAC Name

7-(chloromethyl)-6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-3-4-13-5-6-14-10(13)9(7-11)8(2)12-14/h1,5-6H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACTURXNCLAHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
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7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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